molecular formula C27H18ClNO6 B11385151 N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11385151
M. Wt: 487.9 g/mol
InChI Key: NWIIYBWMBUREIA-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a unique structure that combines benzofuran, chromene, and benzoyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 3-chloro-4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Chromene Moiety: This involves the cyclization of a suitable precursor, often under acidic conditions.

    Coupling of the Benzofuran and Chromene Moieties: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Materials Science: Its complex structure could be useful in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors involved in inflammation or cancer cell proliferation, leading to inhibition of these processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-methoxybenzamide
  • 4-Butoxy-N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide

Uniqueness

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both benzofuran and chromene moieties in its structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C27H18ClNO6

Molecular Weight

487.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H18ClNO6/c1-14-7-9-21-17(11-14)19(30)13-23(34-21)27(32)29-24-16-5-3-4-6-20(16)35-26(24)25(31)15-8-10-22(33-2)18(28)12-15/h3-13H,1-2H3,(H,29,32)

InChI Key

NWIIYBWMBUREIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)OC)Cl

Origin of Product

United States

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